molecular formula C15H18O4Si B8513445 5-[2-Methyl-5-(trimethylsilyl)phenoxy]furan-2-carboxylic acid CAS No. 825652-14-0

5-[2-Methyl-5-(trimethylsilyl)phenoxy]furan-2-carboxylic acid

Cat. No. B8513445
M. Wt: 290.39 g/mol
InChI Key: VCNUABMPHGBSGH-UHFFFAOYSA-N
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Patent
US07407649B2

Procedure details

To a solution of methyl 5-[2-methyl-5-(trimethylsilyl)phenoxy]furan-2-carboxylate (Intermediate 4; 217 mg, 0.71 mmol) in methyl alcohol (3 mL) at room temperature was added a solution of sodium hydroxide (126 mg) in water (1 mL) and the reaction stirred for 18 hours. The resulting mixture was concentrated under reduced pressure, the residue taken up in water and extracted into diethyl ether (1×20 mL). The aqueous layer was acidified with hydrochloric acid (1 M) and extracted with ethyl acetate (2×25 mL). The organic extracts were dried (magnesium sulphate) and concentrated under reduced pressure to give the title compound as a colourless powder (181 mg, 87%). Rf=0.21 (9:1, dichloromethane-methyl alcohol). LCMS Rt=4.33 minutes, m/z=291 (MH+).
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:17]=[CH:16][C:15]([Si:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][C:3]=1[O:4][C:5]1[O:9][C:8]([C:10]([O:12]C)=[O:11])=[CH:7][CH:6]=1.[OH-].[Na+]>CO.O>[CH3:1][C:2]1[CH:17]=[CH:16][C:15]([Si:18]([CH3:19])([CH3:21])[CH3:20])=[CH:14][C:3]=1[O:4][C:5]1[O:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
217 mg
Type
reactant
Smiles
CC1=C(OC2=CC=C(O2)C(=O)OC)C=C(C=C1)[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OC2=CC=C(O2)C(=O)OC)C=C(C=C1)[Si](C)(C)C
Name
Quantity
126 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether (1×20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(OC2=CC=C(O2)C(=O)O)C=C(C=C1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.